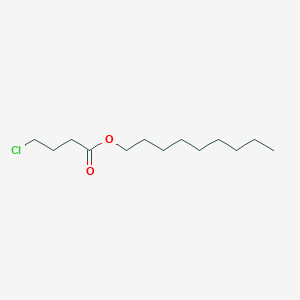

Nonyl 4-chlorobutanoate

Description

Nonyl 4-chlorobutanoate (CAS No. 67-590-3) is an ester derivative of 4-chlorobutanoic acid with a nonyl (C₉H₁₉) alkyl chain. Its molecular formula is C₁₃H₂₅ClO₂, and it has a molecular weight of 213.710 g/mol . Structurally, it consists of a chlorinated butanoate group esterified to a long-chain nonyl alcohol. This compound is part of a broader class of chlorinated esters, which are often studied for their physicochemical properties, industrial applications, and environmental behavior.

Propriétés

Numéro CAS |

88395-92-0 |

|---|---|

Formule moléculaire |

C13H25ClO2 |

Poids moléculaire |

248.79 g/mol |

Nom IUPAC |

nonyl 4-chlorobutanoate |

InChI |

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-12-16-13(15)10-9-11-14/h2-12H2,1H3 |

Clé InChI |

JOHFUSYZUPEZNG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCOC(=O)CCCCl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 4-chlorobutanoate typically involves the esterification of 4-chlorobutyric acid with nonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the final product, such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Nonyl 4-chlorobutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-chlorobutyric acid and nonanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom in the 4-chlorobutanoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 4-chlorobutyric acid and nonanol.

Reduction: Nonyl 4-hydroxybutanoate.

Substitution: Various substituted butanoates depending on the nucleophile used.

Applications De Recherche Scientifique

Nonyl 4-chlorobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of various chemical products

Mécanisme D'action

The mechanism of action of Nonyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural Insights :

- Alkyl Chain Impact: Longer chains (e.g., nonyl) reduce water solubility and increase lipophilicity, affecting environmental persistence .

- Chlorine Position: The 4-chloro substitution on the butanoate backbone is consistent across these esters, but reactivity varies with alkyl chain steric effects.

Nonyl Esters with Alternative Substituents

Nonyl esters with different functional groups exhibit distinct behaviors:

Functional Group Impact :

- Chlorine vs. Phosphorus: The presence of chlorine in this compound contrasts with the phosphorus-fluorine bond in phosphonofluoridates, which are highly reactive and regulated .

- Branched vs. Linear Chains: Nonyl isobutyrate’s branched structure may enhance volatility compared to linear-chain chlorobutanoates .

Chlorinated Hydroxybutanoate Derivatives

Ethyl 4-chloro-3-hydroxybutanoate (CAS 10488-69-4) provides a comparison with hydroxylated analogs:

Hydroxylation Effects :

- The hydroxyl group in ethyl 4-chloro-3-hydroxybutanoate enhances solubility in polar solvents but may reduce stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.